N-(4-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide N-(4-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 896336-17-7
VCID: VC7181364
InChI: InChI=1S/C16H13ClN4O2S/c1-10-6-7-21-13(8-10)19-15(20-16(21)23)24-9-14(22)18-12-4-2-11(17)3-5-12/h2-8H,9H2,1H3,(H,18,22)
SMILES: CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C16H13ClN4O2S
Molecular Weight: 360.82

N-(4-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

CAS No.: 896336-17-7

Cat. No.: VC7181364

Molecular Formula: C16H13ClN4O2S

Molecular Weight: 360.82

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide - 896336-17-7

Specification

CAS No. 896336-17-7
Molecular Formula C16H13ClN4O2S
Molecular Weight 360.82
IUPAC Name N-(4-chlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C16H13ClN4O2S/c1-10-6-7-21-13(8-10)19-15(20-16(21)23)24-9-14(22)18-12-4-2-11(17)3-5-12/h2-8H,9H2,1H3,(H,18,22)
Standard InChI Key FQCXUTAAHGKFHO-UHFFFAOYSA-N
SMILES CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)Cl

Introduction

Synthesis

While specific synthetic pathways for this compound are not directly available in the provided data, general principles for synthesizing similar compounds involve:

  • Starting Materials:

    • A chloro-substituted aromatic amine (e.g., 4-chloroaniline).

    • A pyridotriazine derivative with a reactive functional group (e.g., sulfanyl group).

    • Acetylation reagents for introducing the acetamide functionality.

  • Reaction Steps:

    • Formation of the sulfanyl linkage between the pyridotriazine core and an intermediate acyl chloride.

    • Coupling of the 4-chlorophenylamine to the acetamide backbone via condensation reactions.

  • Characterization:

    • Spectroscopic techniques such as NMR (proton and carbon), IR spectroscopy, and mass spectrometry are typically employed to confirm structural integrity.

Biological Relevance

Although no direct studies on this specific compound were found in the provided search results, structurally related compounds often exhibit:

  • Pharmacological Activity:

    • Potential as enzyme inhibitors (e.g., targeting kinases or oxidoreductases) due to the triazine moiety.

    • Antimicrobial or anticancer properties stemming from the ability of similar heterocyclic compounds to interact with biological macromolecules.

  • Molecular Docking Insights:

    • Compounds with triazine cores have been studied for their binding affinity toward active sites of enzymes such as 5-lipoxygenase or kinases.

    • The presence of electron-withdrawing groups (like chlorine) may enhance binding interactions through halogen bonding.

Applications

Potential applications for this compound can be extrapolated based on analogous structures:

  • Drug Development:

    • As a lead compound for designing inhibitors targeting specific enzymes or receptors.

  • Material Science:

    • Possible use as intermediates in synthesizing advanced materials due to its stable heterocyclic framework.

  • Chemical Research:

    • A candidate for studying structure-activity relationships (SAR) in medicinal chemistry.

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